molecular formula C16H27N3O3 B1398128 Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate CAS No. 501446-66-8

Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate

Cat. No.: B1398128
CAS No.: 501446-66-8
M. Wt: 309.4 g/mol
InChI Key: SAXCOPHNOZELEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate is a sophisticated piperidine derivative designed for research and development applications. This compound integrates multiple functional groups, including a protected amine (Boc group), a nitrile, and a secondary hydroxylamine, making it a versatile intermediate in medicinal chemistry and drug discovery. Its primary research value lies as a building block for the synthesis of more complex molecules, particularly in constructing pharmacologically active compounds that target the central nervous system. Piperidine derivatives are crucial scaffolds in many approved drugs and investigational compounds, and the presence of the 4-hydroxy-piperidyl moiety suggests potential for modulating biological activity and improving solubility. Researchers can utilize this compound to explore structure-activity relationships or as a precursor in synthesizing small molecule libraries for high-throughput screening. The Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection under mild acidic conditions, offering flexibility in synthetic pathways. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper storage conditions are recommended to ensure the stability of the compound.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-15(2,3)22-14(21)18-10-6-16(12-17,7-11-18)19-8-4-13(20)5-9-19/h13,20H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXCOPHNOZELEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate is a synthetic compound notable for its unique structural features, including a tert-butyl group, a cyano group, and a hydroxy-substituted piperidine moiety. Its molecular formula is C16H27N3O3, with a molecular weight of approximately 303.41 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The structure of this compound includes several functional groups that may interact with biological systems:

  • Tert-butyl group : Enhances lipophilicity and stability.
  • Cyano group : May contribute to biological activity through electron-withdrawing effects.
  • Hydroxy-piperidine moiety : Potentially involved in receptor interactions and hydrogen bonding.

Pharmacodynamics

Preliminary studies suggest that this compound may interact with various receptors and enzymes involved in neurotransmission. Techniques such as receptor binding assays and enzyme inhibition studies are crucial for elucidating its pharmacodynamics. The compound's structural similarities to other biologically active compounds suggest it may exhibit significant therapeutic potential.

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, certain analogs demonstrated IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231), indicating potent anticancer properties .
    • The compound's mechanism of action may involve apoptosis induction and cell cycle arrest, similar to other known anticancer agents.
  • Neurotransmitter Interaction :
    • Research indicates that compounds with similar piperidine structures can act as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatments. The hydroxy group may enhance binding affinity to serotonin receptors, which warrants further investigation.
  • Enzyme Inhibition :
    • Initial findings suggest that this compound may inhibit specific enzymes related to cancer metastasis, such as matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds along with their key features:

Compound NameCAS NumberKey Features
Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate301221-57-8Contains an amino group; potential for different biological activity
Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate771572-33-9Features an alkoxy chain; may enhance solubility
Tert-butyl 4-isobutoxypiperidine-1-carboxylate509147-80-2Similar ester functionality; potential variations in pharmacokinetics
Tert-butyl 4-methoxypiperidine-1-carboxylate188622-27-7Contains a methoxy group; may influence receptor binding

These comparisons highlight the diversity within piperidine derivatives and underscore the uniqueness of this compound due to its specific cyano and hydroxy functionalities, which may confer distinct biological properties not found in other derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate has been investigated for its potential as a lead compound in the development of drugs targeting neurodegenerative diseases such as Alzheimer's Disease (AD). Research indicates that derivatives of this compound can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of AD. In vitro studies have shown that these compounds can reduce amyloid beta peptide aggregation, which is crucial in the formation of amyloid plaques associated with AD .

2. Neuroprotective Effects
In cellular models, this compound has demonstrated neuroprotective properties. For instance, it has been reported to reduce oxidative stress and inflammatory responses in astrocytes exposed to amyloid beta, suggesting its potential use in therapies aimed at protecting neuronal cells from degeneration . The ability to mitigate TNF-α production and free radical generation further supports its application in neuroprotective strategies .

Synthetic Applications

1. Precursor for Synthesis
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its structural features allow for modifications that can lead to the development of new pharmacophores. For example, modifications at the piperidine ring can yield compounds with enhanced biological activity or selectivity against specific targets .

2. Chemical Stability and Reactivity
The tert-butyl ester group contributes to the stability of the compound under various conditions, making it a suitable candidate for further chemical transformations. This stability is particularly advantageous when considering large-scale synthesis or incorporation into complex molecular architectures .

Case Study 1: Alzheimer's Disease Model

In a study evaluating the effects of this compound on an Alzheimer's disease model induced by scopolamine, researchers found that while the compound showed moderate protective effects in vitro, its efficacy was less pronounced in vivo. The study highlighted the challenges related to bioavailability and brain penetration, which are critical factors for therapeutic success .

Case Study 2: Synthesis Optimization

A recent investigation into optimizing the synthetic pathway for this compound revealed a significant reduction in by-products through a redesigned synthetic route involving protective group strategies. This optimization not only improved yield but also reduced processing time, showcasing the compound's versatility in synthetic applications .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogues arise from substitutions on the piperidine ring and the aromatic/heteroaromatic moieties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-Hydroxy-1-piperidyl Not Provided Not Provided Hydroxyl group enhances polarity; potential hydrogen-bonding capability.
tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate 3-Methylphenyl C₁₈H₂₄N₂O₂ 300.40 Lipophilic methyl group; GHS acute toxicity (oral, dermal, inhalation).
tert-Butyl 4-cyano-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate 4-(Trifluoromethyl)phenyl C₁₈H₂₃F₃N₂O₂ 356.39 Electron-withdrawing CF₃ group; synthesized via Cs₂CO₃/DMSO conditions.
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate 2-Fluoro-4-methylphenyl C₁₈H₂₃FN₂O₂ 318.39 Fluorine enhances metabolic stability; lower hazard (H302: oral toxicity).
tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate Pyridin-2-yl C₁₇H₂₃N₃O₂ 301.39 Heteroaromatic ring; potential for π-π interactions in drug design.

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ ): Increase stability but may reduce solubility.
  • Halogen Substituents (e.g., F ): Improve bioavailability and metabolic resistance.
  • Hydroxyl Groups : Enhance polarity and hydrogen-bonding capacity, critical for target binding in drug candidates.

Structural and Analytical Characterization

  • Crystallography : Tools like SHELX and ORTEP-III are critical for resolving crystal structures and hydrogen-bonding patterns.
  • Spectroscopic Data : NMR and HRMS (e.g., δ 1.2–4.5 ppm for piperidine protons ) are standard for confirming purity and structure.

Preparation Methods

Cyanomethylation of N-tert-butoxycarbonyl-4-piperidone

One principal route involves the reaction of N-tert-butoxycarbonyl-4-piperidone with bromoacetonitrile in the presence of a strong base and phase transfer catalyst or polar aprotic solvent. This introduces the cyanomethyl group at the 4-position, yielding tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, a close intermediate to the target compound.

Typical conditions:

Parameter Details
Starting materials N-tert-butoxycarbonyl-4-piperidone, bromoacetonitrile
Base n-Butyllithium / diisopropylamine (LDA)
Solvent Tetrahydrofuran (THF), hexane
Temperature -78 °C (for lithiation), then 20 °C for reaction
Reaction time ~1–2 hours
Yield Approx. 58%

This method is supported by literature indicating the use of LDA to deprotonate the piperidone alpha-position followed by alkylation with bromoacetonitrile.

Coupling with 4-Hydroxypiperidine

Detailed Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Lithiation & cyanomethylation N-Boc-4-piperidone + bromoacetonitrile, LDA, THF, -78 °C to 20 °C, 2 h 58 Formation of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Mitsunobu coupling tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + 4-chlorobenzonitrile, PPh3, DIAD, THF, 0–35 °C, 12–24 h 60–74 Introduction of aromatic substituent or piperidyl hydroxyl group
Purification Silica gel chromatography, ethyl acetate/hexane eluents Standard purification for intermediates and final product

Notes on Reaction Optimization and Conditions

  • Base selection: Strong, non-nucleophilic bases such as LDA or potassium tert-butoxide are preferred to generate the carbanion intermediate for cyanomethylation.
  • Solvent choice: Polar aprotic solvents like THF and dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates.
  • Temperature control: Low temperatures (-78 °C) are essential during lithiation to prevent side reactions; subsequent warming allows alkylation.
  • Inert atmosphere: Nitrogen or argon atmosphere is typically maintained to prevent moisture or oxygen interference.
  • Purification: Silica gel chromatography is the standard method, using gradients of petroleum ether and ethyl acetate.

Q & A

Q. What are the critical considerations for scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Reactor Design : Use continuous-flow systems to maintain temperature control during exothermic steps .
  • Cost Optimization : Replace expensive catalysts (e.g., Pd/C) with Ni-based alternatives for large batches .
  • Safety Protocols : Implement pressure relief valves for reactions involving volatile cyanating agents .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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